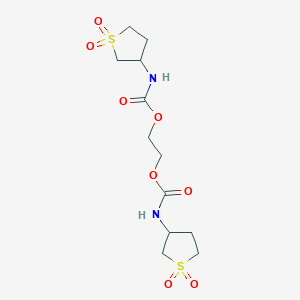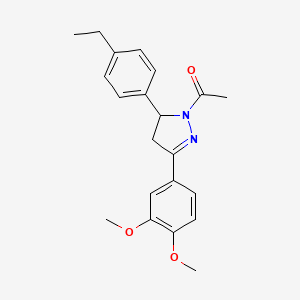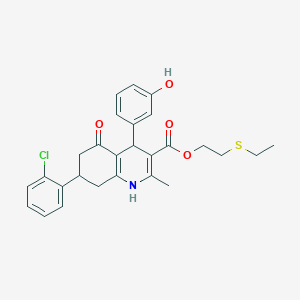![molecular formula C20H17N3O3 B11610830 N'-(benzo[cd]indol-2-yl)-3,4-dimethoxybenzohydrazide](/img/structure/B11610830.png)
N'-(benzo[cd]indol-2-yl)-3,4-dimethoxybenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(2E)-benzo[cd]indol-2(1H)-ylidene]-3,4-dimethoxybenzohydrazide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2E)-benzo[cd]indol-2(1H)-ylidene]-3,4-dimethoxybenzohydrazide typically involves the condensation of benzo[cd]indol-2(1H)-one with 3,4-dimethoxybenzohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as p-toluenesulfonic acid in toluene . The reaction mixture is heated to reflux, and the progress of the reaction is monitored using techniques like thin-layer chromatography.
Industrial Production Methods
While the industrial production methods for this specific compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N’-[(2E)-benzo[cd]indol-2(1H)-ylidene]-3,4-dimethoxybenzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution, due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bio-imaging agent due to its fluorescent properties.
Medicine: Explored for its anticancer properties, particularly in targeting lysosomes in cancer cells.
Mechanism of Action
The mechanism of action of N’-[(2E)-benzo[cd]indol-2(1H)-ylidene]-3,4-dimethoxybenzohydrazide involves its interaction with specific molecular targets within cells. The compound has been shown to enter cancer cells via polyamine transporters localized in lysosomes . Once inside the lysosomes, it induces autophagy and apoptosis through a crosstalk mechanism, leading to cell death. This dual action makes it a promising candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
Benzo[cd]indol-2(1H)-one: A precursor in the synthesis of N’-[(2E)-benzo[cd]indol-2(1H)-ylidene]-3,4-dimethoxybenzohydrazide.
Indole-3-carbinol: Known for its anticancer properties and similar biological activities.
3,4-Dimethoxybenzohydrazide: Another precursor used in the synthesis of the target compound.
Uniqueness
N’-[(2E)-benzo[cd]indol-2(1H)-ylidene]-3,4-dimethoxybenzohydrazide stands out due to its dual functionality as both a therapeutic agent and a bio-imaging agent. Its ability to target lysosomes and induce both autophagy and apoptosis makes it unique compared to other indole derivatives .
Properties
Molecular Formula |
C20H17N3O3 |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
N'-benzo[cd]indol-2-yl-3,4-dimethoxybenzohydrazide |
InChI |
InChI=1S/C20H17N3O3/c1-25-16-10-9-13(11-17(16)26-2)20(24)23-22-19-14-7-3-5-12-6-4-8-15(21-19)18(12)14/h3-11H,1-2H3,(H,21,22)(H,23,24) |
InChI Key |
KNXIALNDCCLCEP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NNC2=NC3=CC=CC4=C3C2=CC=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-chlorophenyl)-6-(morpholin-4-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11610747.png)
![N-(4-methoxyphenyl)-2-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)acetamide](/img/structure/B11610750.png)

![2-[(4Z)-4-[(5-chloro-2-hydroxyphenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B11610767.png)
![3-(4-chlorophenyl)-4-methyl-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one](/img/structure/B11610769.png)


![(5E)-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-1-(prop-2-en-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11610793.png)

![N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11610800.png)
![6-ethyl 8-propan-2-yl (2E)-5-amino-7-(furan-2-yl)-2-(furan-2-ylmethylidene)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B11610802.png)


![7-{(2-Methylphenyl)[(4-methylpyridin-2-yl)amino]methyl}quinolin-8-ol](/img/structure/B11610827.png)
